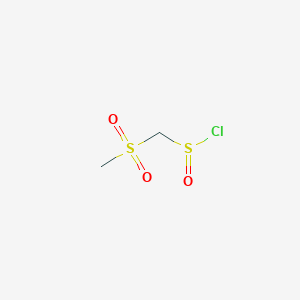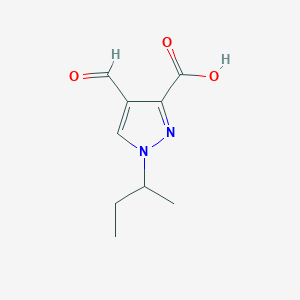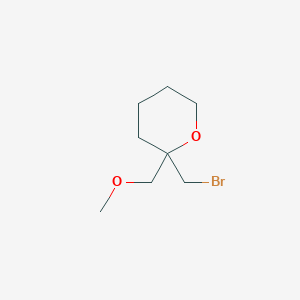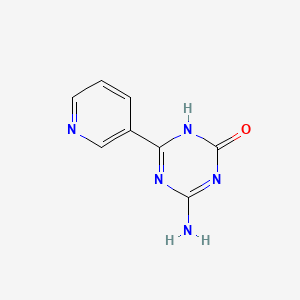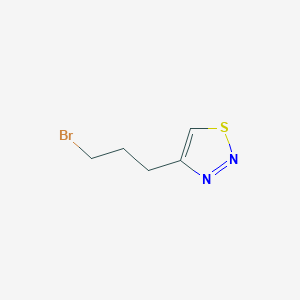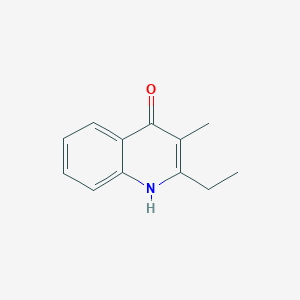
(1-Chloro-3-methylbutan-2-yl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chloro-3-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₈H₁₅Cl. It is a cyclopropane derivative, characterized by the presence of a chlorine atom and a methyl group attached to the cyclopropane ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclopropane typically involves the reaction of 3-methyl-2-butanol with thionyl chloride to form 3-methyl-2-chlorobutane. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a metal carbenoid to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
科学研究应用
(1-Chloro-3-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclopropane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
(1-Bromo-3-methylbutan-2-yl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodo-3-methylbutan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of chlorine.
(1-Chloro-2-methylbutan-2-yl)cyclopropane: Similar structure but with a different position of the methyl group.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)cyclopropane is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
属性
分子式 |
C8H15Cl |
|---|---|
分子量 |
146.66 g/mol |
IUPAC 名称 |
(1-chloro-3-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3 |
InChI 键 |
BBRNJMJXMRTLLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CCl)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(Furan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B13199698.png)
amine](/img/structure/B13199711.png)
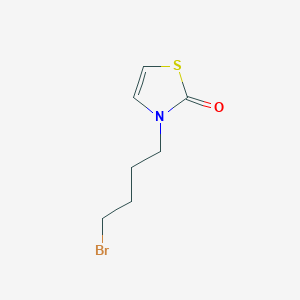
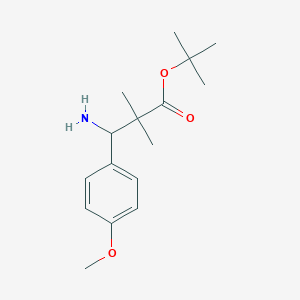
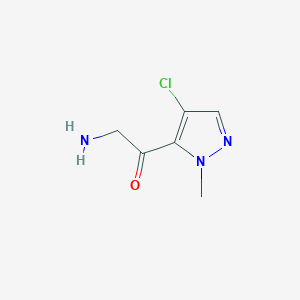
![N-[4-(Aminomethyl)-2,5-difluorophenyl]acetamide](/img/structure/B13199736.png)
